molecular formula C22H30O3S B7826343 7alpha-Thio Spironolactone

7alpha-Thio Spironolactone

Cat. No.: B7826343
M. Wt: 374.5 g/mol
InChI Key: NZCDWYJROUPYPT-WJNMOAHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thio Spironolactone involves the thioalkylation of spironolactone. One practical method includes using Hünig’s base to achieve a high yield . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is common to monitor the synthesis and purity .

Chemical Reactions Analysis

Types of Reactions: 7alpha-Thio Spironolactone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Utilizes reducing agents like lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.

Major Products Formed: The major products formed from these reactions include 7alpha-thiomethylspironolactone and canrenone, both of which are significant metabolites of spironolactone .

Mechanism of Action

7alpha-Thio Spironolactone exerts its effects by acting as an antimineralocorticoid and antiandrogen. It binds to mineralocorticoid receptors, preventing the action of aldosterone, a hormone that regulates sodium and potassium balance . This leads to increased excretion of sodium and water while retaining potassium. Additionally, it inhibits 17alpha-hydroxylase, reducing the synthesis of androgens and other steroids .

Biological Activity

7alpha-Thio spironolactone (7α-TS) is a steroidal antimineralocorticoid and antiandrogen, recognized as a minor active metabolite of spironolactone. Its biological activity is significant in the context of treating conditions such as hypertension, heart failure, and certain hormonal disorders. This article explores the biological activity of 7α-TS, its pharmacokinetics, mechanisms of action, and relevant clinical studies.

Pharmacokinetics

7α-TS is primarily formed through the metabolic pathway of spironolactone, which is a prodrug with a short half-life of approximately 1.4 hours. In contrast, 7α-TS and its major metabolite, 7α-thiomethylspironolactone (7α-TMS), exhibit longer half-lives—15.0 hours for 7α-TMS and 16.5 hours for canrenone, another metabolite . The following table summarizes the pharmacokinetic parameters of spironolactone and its metabolites:

CompoundC max (Day 1)C max (Day 15)AUC (Day 15)t 1/2
Spironolactone72 ng/mL80 ng/mL231 ng- hour/mL1.4 hours
Canrenone155 ng/mL181 ng/mL2,173 ng- hour/mL16.5 hours
7α-TMS359 ng/mL391 ng/mL2,804 ng- hour/mL13.8 hours
6β-OH-7α-TMS101 ng/mL125 ng/mL1,727 ng- hour/mL15.0 hours

7α-TS functions primarily as an antagonist of mineralocorticoid receptors (MRs). It competes with aldosterone for binding to these receptors in renal tissues, leading to increased sodium excretion and potassium retention—characteristics that are crucial for its diuretic effects . Additionally, it exhibits antiandrogenic properties by binding to androgen receptors (AR), albeit with lower affinity compared to dihydrotestosterone (DHT) .

Clinical Studies and Findings

Several studies have investigated the biological activity and therapeutic implications of 7α-TS:

  • Heart Failure Study : In a clinical trial involving patients with decompensated heart failure, concentrations of canrenone and 7α-TMS were monitored over time. Results indicated that both metabolites significantly increased at various time points post-administration of high-dose spironolactone, suggesting their role in mediating therapeutic effects .
  • Tumorigenesis Research : A study on the effects of spironolactone and its metabolites on tumor formation showed that treatment with spironolactone reduced the incidence of tumors in animal models when compared to controls receiving carcinogens alone. The study highlighted the potency of spironolactone's metabolites, including 7α-TS, in modulating cancer-related pathways .
  • Cytochrome P450 Interaction : Research has demonstrated that spironolactone and its metabolites affect cytochrome P450 enzymes involved in steroid metabolism. The presence of the thio group in compounds like 7α-TS is crucial for this interaction, leading to decreased steroid hydroxylase activity in adrenal tissues .

Properties

IUPAC Name

(8R,10R,13S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15?,16?,17?,19-,20+,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCDWYJROUPYPT-WJNMOAHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC([C@@H]3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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